molecular formula C22H14ClF3N4O4 B2538404 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 1223956-91-9

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2538404
CAS No.: 1223956-91-9
M. Wt: 490.82
InChI Key: OVFLOHJJFHTJQI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound, with the systematic name 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, is a heterocyclic organic molecule featuring:

  • A pyrazolo[1,5-a]pyrazin-4-one core fused with a 1,3-benzodioxole moiety.
  • An acetamide side chain substituted with a 4-chloro-3-(trifluoromethyl)phenyl group.

Properties

CAS No.

1223956-91-9

Molecular Formula

C22H14ClF3N4O4

Molecular Weight

490.82

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H14ClF3N4O4/c23-15-3-2-13(8-14(15)22(24,25)26)27-20(31)10-29-5-6-30-17(21(29)32)9-16(28-30)12-1-4-18-19(7-12)34-11-33-18/h1-9H,10-11H2,(H,27,31)

InChI Key

OVFLOHJJFHTJQI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS Number: 1242969-50-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. Its complex structure combines elements known to exhibit various pharmacological effects, particularly in the fields of cancer research and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O4C_{23}H_{20}N_{4}O_{4} with a molecular weight of approximately 416.4 g/mol. The compound features a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core, which are known for their biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₄ClF₃N₄O₄
Molecular Weight416.4 g/mol
CAS Number1242969-50-1
Purity≥ 95%

Biological Activity

Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antioxidant properties. Here are some key findings from recent studies:

Antitumor Activity

  • Mechanism of Action : Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in vitro using various cancer cell lines, including breast and lung cancer cells.
  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent antitumor activity at low concentrations .

Anti-inflammatory Effects

  • Cytokine Modulation : The compound has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide). This suggests a potential role in managing inflammatory diseases .
  • Case Study : In an experimental model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups .

Antioxidant Properties

The compound demonstrates strong free radical scavenging activity, which is crucial for protecting cells from oxidative stress. In assays measuring DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, it exhibited comparable efficacy to well-known antioxidants like ascorbic acid .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit the activity of serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in inflammatory processes such as osteoarthritis and rheumatoid arthritis .

Anticancer Potential

The compound's ability to modulate protein kinase activity positions it as a candidate for cancer treatment. Protein kinases are critical in cell signaling pathways that regulate cell growth and survival. Inhibiting specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Synthesis and Biological Evaluation

The synthesis of this compound involves several steps of heterocyclic chemistry that yield a product with high purity and biological activity. The biological evaluation often includes:

  • In vitro assays to test cytotoxicity against various cancer cell lines.
  • In vivo studies to assess efficacy in animal models of inflammation and cancer.

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in markers of inflammation in animal models .
Study BAnticancer activityShowed inhibition of tumor growth in xenograft models when administered at specific dosages .
Study CKinase inhibitionIdentified as a potent inhibitor of SGK activity, suggesting therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Key Data

Property Value
Molecular Formula C₂₂H₁₄ClF₃N₄O₄
Average Mass 490.822 g/mol
Monoisotopic Mass 490.065567 g/mol
ChemSpider ID 25184525
MDL Number MFCD18788252
IUPAC Name As above

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

Compound Name / ID Substituent on Phenyl Ring Molecular Formula MDL Number
Target Compound 4-Cl, 3-CF₃ C₂₂H₁₄ClF₃N₄O₄ MFCD18788252
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide 3-F, 4-CH₃ C₂₂H₁₆FN₄O₄ MFCD18788241
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide 2,3-(CH₃)₂ C₂₃H₂₀N₄O₄ Not Provided

Key Observations

The trifluoromethyl (CF₃) group is known to increase metabolic stability and lipophilicity (logP ~3.5 estimated), whereas methyl (CH₃) or fluoro (F) groups may reduce logP but improve solubility .

Steric Considerations :

  • The 2,3-dimethylphenyl analogue (Table 1) introduces steric hindrance, which may reduce binding affinity to flat aromatic receptor sites compared to the target compound’s less bulky 4-Cl, 3-CF₃ substituent .

Pharmacological and Physicochemical Data (Inferred)

Table 2: Inferred Properties

Property Target Compound 3-F, 4-CH₃ Analogue 2,3-(CH₃)₂ Analogue
logP (Estimated) ~3.5 ~2.8 ~3.0
Metabolic Stability High (CF₃ group) Moderate Moderate
Solubility (mg/mL) <0.1 (low, due to Cl/CF₃) ~0.5 ~0.3
  • Biological Activity: The target compound’s CF₃ and Cl substituents may enhance affinity for kinase targets (e.g., JAK2 or BTK inhibitors) compared to analogues with less electronegative groups .

Preparation Methods

Cyclocondensation of Aminopyrazoles with α-Ketoesters

Aminopyrazole derivatives react with α-ketoesters under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazinone skeleton. For example:
$$
\text{5-Amino-1H-pyrazole} + \text{Ethyl pyruvate} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Pyrazolo[1,5-a]pyrazin-4-one}
$$
Key Conditions :

  • Solvent: Ethanol or acetic acid.
  • Catalysts: HCl or p-toluenesulfonic acid (pTsOH).
  • Temperature: 80–100°C.
  • Yield: 60–75%.

Halogenation at Position 5

Chlorination of the pyrazolo[1,5-a]pyrazinone core at position 5 is achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS):
$$
\text{Pyrazolo[1,5-a]pyrazin-4-one} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{5-Chloropyrazolo[1,5-a]pyrazin-4-one}
$$
Optimization Notes :

  • Excess POCl₃ (3–5 equiv.) ensures complete chlorination.
  • Reaction time: 4–6 hours.
  • Yield: 85–90%.

Synthesis of the Acetamide Side Chain

The N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide side chain is prepared in two stages:

Preparation of 4-Chloro-3-(Trifluoromethyl)Aniline

A nitration-reduction sequence starting from 4-chloro-3-(trifluoromethyl)benzene:

  • Nitration :
    $$
    \text{4-Chloro-3-(trifluoromethyl)benzene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{4-Chloro-3-(trifluoromethyl)nitrobenzene}
    $$
  • Reduction :
    $$
    \text{Nitro derivative} \xrightarrow{\text{Fe/HCl or H}_2\text{, Pd/C}} \text{4-Chloro-3-(trifluoromethyl)aniline}
    $$
    Recent Advances :
  • Use of FeCl₃/hydrazine hydrate system avoids iron sludge waste.
  • Hydrogenation with Pd/C achieves >95% conversion.

Acetamide Formation

Reaction of 4-chloro-3-(trifluoromethyl)aniline with bromoacetyl bromide:
$$
\text{Aniline} + \text{Bromoacetyl bromide} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2}} \text{2-Bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide}
$$
Conditions :

  • Base: Triethylamine (2.5 equiv.).
  • Solvent: Dichloromethane.
  • Temperature: 0°C to room temperature.
  • Yield: 88–92%.

Final Coupling and Purification

The benzodioxole-containing pyrazolo[1,5-a]pyrazinone is coupled with the acetamide side chain via nucleophilic substitution:

$$
\text{2-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4-one} + \text{2-Bromoacetamide derivative} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimized Parameters :

  • Base: Potassium carbonate (3 equiv.).
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 60°C, 8 hours.
  • Yield: 65–70%.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane gradient).
  • Recrystallization from ethanol/water.
  • Purity: >98% (HPLC).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Advantages
Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling 70–78 98 High regioselectivity, scalable
Nucleophilic Substitution SNAr with benzodioxol-5-ol 50–60 95 Avoids boronic acid cost
Direct Alkylation K₂CO₃-mediated coupling 65–70 98 Single-step, minimal byproducts

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazinone Functionalization : Competing reactions at positions 2 and 7 necessitate careful control of stoichiometry.
  • Trifluoromethyl Group Stability : Harsh conditions (e.g., strong acids) may degrade the CF₃ group; mild alternatives (e.g., flow chemistry) are under investigation.
  • Catalyst Cost in Cross-Coupling : Transitioning to ligand-free Pd systems or nickel catalysts could reduce expenses.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide?

  • Methodology :

  • Cyclization strategies : Adapt methods from structurally related pyrazolo[1,5-a]pyrimidine derivatives. For example, use α,β-unsaturated ketones (e.g., derived from aromatic aldehydes) in cyclocondensation reactions with hydrazides or amines under reflux conditions (e.g., POCl₃ at 120°C) .
  • Chloroacetamide coupling : React pyrazolo[1,5-a]pyrazine intermediates with 4-chloro-3-(trifluoromethyl)aniline via nucleophilic substitution. Optimize solvent (e.g., DMF) and base (e.g., K₂CO₃) to enhance yield .

Q. How can the crystal structure of this compound be resolved to confirm regiochemistry?

  • Methodology :

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, leveraging high-resolution data (R factor < 0.06) to resolve bond lengths and angles. Ensure proper cryogenic conditions (e.g., 100 K) to minimize thermal motion artifacts .
  • Validation : Cross-check with IR and NMR data. For example, confirm the presence of the 1,3-benzodioxole moiety via aromatic proton signals (δ 6.8–7.2 ppm in ¹H NMR) and carbonyl stretching (~1680 cm⁻¹ in IR) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine for kinases) and IC₅₀ calculations .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to vehicle controls and validate with ATP-based luminescence .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodology :

  • Analog synthesis : Introduce substituents at the pyrazolo[1,5-a]pyrazine core (e.g., electron-withdrawing groups at position 2) and compare activity. Use parallel synthesis to generate a library of 10–20 derivatives .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., PARP-1). Validate predictions with free-energy perturbation (FEP) calculations .

Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Conformational sampling : Use molecular dynamics (MD) simulations (e.g., AMBER) to account for protein flexibility. Compare binding poses under solvated vs. vacuum conditions .
  • Experimental validation : Re-test compounds showing >20% deviation between predicted and observed IC₅₀. Adjust force fields (e.g., CHARMM) to improve ligand parameterization .

Q. How can metabolic stability be assessed to guide lead optimization?

  • Methodology :

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) using the substrate depletion method .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Focus on hydroxylation of the benzodioxole ring or N-dealkylation of the acetamide .

Q. What experimental designs optimize reaction yield while minimizing byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to evaluate temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions .
  • Inline analytics : Implement flow chemistry with real-time HPLC monitoring to detect intermediates. Adjust residence time dynamically to suppress side reactions (e.g., dimerization) .

Q. How can polymorphic forms of the compound be characterized for pharmaceutical development?

  • Methodology :

  • DSC/TGA : Screen for thermal events (e.g., melting points, desolvation) across 25–300°C. Correlate with PXRD patterns to identify distinct crystal forms .
  • Solvent-mediated transformation : Recrystallize from 5–10 solvent systems (e.g., ethanol/water, acetonitrile) and compare lattice parameters via Rietveld refinement .

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